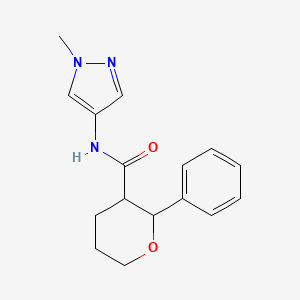
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone, also known as CMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone increases the inhibitory effects of GABA, resulting in the suppression of neuronal excitability and the reduction of seizures, pain, and inflammation.
Biochemical and Physiological Effects:
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in neuronal excitability and can cause damage to neurons when overproduced. (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone also increases the release of GABA, which has an inhibitory effect on neuronal activity. These effects contribute to the anticonvulsant, analgesic, and anti-inflammatory properties of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone in lab experiments include its high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
For the research of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone include the development of more stable and bioavailable analogs, the investigation of its potential as a treatment for other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone in combination with other drugs may lead to the development of more effective treatments for various conditions.
In conclusion, (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone is a promising compound that has potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively, and future directions for research include the development of more stable and bioavailable analogs and the investigation of its potential as a treatment for other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone involves the reaction of 2-chloro-5-methylthiophenol with 3-methoxypiperidine-4-carboxaldehyde in the presence of a base. The resulting product is then treated with acid to yield (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone. This method has been optimized to produce high yields of pure (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone.
Applications De Recherche Scientifique
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has shown potential therapeutic applications in various scientific research studies. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Studies have also shown that (2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone has potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-10-4-3-7-16(9-10)14(17)12-8-11(19-2)5-6-13(12)15/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJHDAFDBRRTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methylsulfanylphenyl)-(3-methoxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)

![4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)
![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)

![2-Fluoro-6-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]benzonitrile](/img/structure/B7544669.png)
![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)
